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Compound of Interest

Compound Name: 5-lodo-2-methylphenol

Cat. No.: B2524084

A Note to the Researcher: In the dynamic field of chemical and pharmaceutical sciences, the
exploration of novel compounds is a constant endeavor. This guide addresses 5-lodo-2-
methylphenol, a compound noted in chemical catalogs as a research chemical.[1][2] HoweVer,
a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies
detailing its specific applications and, critically, a lack of comparative experimental data against
alternative compounds.

Therefore, this document deviates from a traditional comparison guide. Instead, it serves as a
forward-looking, technical resource for researchers, scientists, and drug development
professionals. We will leverage established knowledge of structurally related compounds—
iodinated phenols and cresols—to build a scientifically grounded, prospective framework for
evaluating 5-lodo-2-methylphenol. This guide will propose potential applications, outline
experimental designs for comparative analysis, and provide the causal logic behind these
suggested research pathways.

Chemical Profile and Inferred Potential of 5-lodo-2-
methylphenol

5-lodo-2-methylphenol is an aromatic organic compound, a derivative of cresol
(methylphenol).[2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom
on the benzene ring, suggests a range of potential chemical reactivities and biological
activities.
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Property Value Source
Molecular Formula C7H710 PubChem|[2]
Molecular Weight 234.03 g/mol PubChem|[2]
CAS Number 183803-06-7 Sigma-Aldrich
Physical Form Solid Sigma-Aldrich
Storage 2-8°C, protect from light Sigma-Aldrich

The key functional groups—the phenolic hydroxyl, the activating methyl group, and the
versatile iodine substituent—are the primary indicators of its potential utility. The iodine atom, in
particular, is a heavy halogen that can serve as a leaving group in cross-coupling reactions or
influence the electronic properties and lipophilicity of the molecule, which is significant in
medicinal chemistry.

Prospective Application 1: Intermediate in
Pharmaceutical Synthesis via Cross-Coupling
Reactions

The most prominent inferred application for 5-lodo-2-methylphenol is as a building block, or
intermediate, in the synthesis of more complex molecules, a common role for many chemical
compounds in the pharmaceutical industry.[3][4][5] The carbon-iodine bond is particularly
amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition
metal-catalyzed cross-coupling reactions.[6][7]

Comparative Experimental Design: Suzuki-Miyaura
Coupling

To evaluate the efficacy of 5-lodo-2-methylphenol as a cross-coupling partner, a comparative
study against other halogenated 2-methylphenols (e.g., 5-bromo-2-methylphenol and 5-chloro-
2-methylphenol) could be designed. The Suzuki-Miyaura reaction, a cornerstone of modern
organic synthesis, provides an excellent platform for this comparison.
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Objective: To compare the reaction yield and kinetics of 5-lodo-2-methylphenol with its

bromo- and chloro-analogs in a palladium-catalyzed Suzuki-Miyaura coupling with a model

boronic acid.

Hypothesis: Due to the lower bond dissociation energy of the C-I bond compared to C-Br and

C-Cl bonds, 5-lodo-2-methylphenol is expected to exhibit higher reactivity, leading to faster

reaction times and/or higher yields under milder conditions.

Experimental Protocol: Comparative Suzuki-Miyaura
Reaction

Reaction Setup: In parallel reaction vessels, combine 1.0 mmol of the halogenated 2-
methylphenol (iodo, bromo, or chloro), 1.2 mmol of phenylboronic acid, 2.0 mmol of a base
(e.g., K2COs3), and a palladium catalyst system (e.g., 2 mol% Pd(PPhs)a4) in a suitable solvent
mixture (e.g., toluene/ethanol/water).

Reaction Conditions: Stir the mixtures under an inert atmosphere (e.g., argon or nitrogen) at
a controlled temperature (e.g., 80°C).

Monitoring and Analysis: Withdraw aliquots from each reaction at regular time intervals (e.qg.,
1, 2, 4, 8, and 24 hours). Quench the aliquots and analyze by a calibrated analytical
technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance
Liquid Chromatography (HPLC) to determine the concentration of the product and remaining
starting material.

Work-up and Isolation: Upon completion, cool the reactions, perform a standard aqueous
work-up, and purify the product by column chromatography.

Data Evaluation: Compare the isolated yields of the desired biaryl product and the reaction
profiles over time for the three different halogenated phenols.

Anticipated Performance Comparison
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Substrate

Expected Reactivity

Rationale

5-lodo-2-methylphenol

High

Weaker C-| bond facilitates
oxidative addition to the

palladium catalyst.[6]

5-Bromo-2-methylphenol

Moderate

C-Br bond is stronger than C-I,
requiring more forcing

conditions.

5-Chloro-2-methylphenol

Low

Strong C-Cl bond often
requires specialized, electron-
rich ligands for efficient

coupling.
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Reaction Setup
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Workflow for Comparative Cross-Coupling

Prospective Application 2: Antimicrobial Agent

Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[8]
The biological activity of cresols has also been investigated.[9][10][11] Halogenation can
enhance the antimicrobial potency of phenols. While direct studies on 5-lodo-2-methylphenol
are absent, research on related compounds like chlorothymol (4-chloro-2-isopropyl-5-
methylphenol) demonstrates that halogenated phenols can exhibit significant antimicrobial and

adjuvant activity.
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Comparative Experimental Design: Minimum Inhibitory
Concentration (MIC) Assay

To assess the antimicrobial potential of 5-lodo-2-methylphenol, a standard MIC assay could
be performed, comparing it against its non-iodinated parent compound, 2-methylphenol (o-
cresol), and other halogenated phenols.

Objective: To determine and compare the MIC of 5-lodo-2-methylphenol, 2-methylphenol, and
a relevant chlorinated phenol against representative Gram-positive (e.g., Staphylococcus
aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Hypothesis: The iodine atom in 5-lodo-2-methylphenol will increase its lipophilicity, potentially
enhancing its ability to disrupt bacterial cell membranes and leading to a lower MIC (greater
potency) compared to 2-methylphenol.

Experimental Protocol: Broth Microdilution MIC Assay

o Preparation of Test Compounds: Prepare stock solutions of 5-lodo-2-methylphenol, 2-
methylphenol, and a comparator like 4-chlorophenol in a suitable solvent (e.g., DMSO).

e Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a
standardized concentration (e.g., 5 x 105> CFU/mL) in Mueller-Hinton broth.

o Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test
compounds to achieve a range of concentrations.

¢ Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria
only) and negative (broth only) controls.

¢ Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits
bacterial growth. This can be determined by visual inspection or by measuring the optical
density at 600 nm.

Anticipated Performance Comparison
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Compound Expected MIC Rationale

Increased lipophilicity from

5-lodo-2-methylphenol Low to Moderate iodine may enhance
membrane interaction.

) Lower lipophilicity may result in
2-Methylphenol (o-cresol) High o ] o
reduced antimicrobial activity.

A known antimicrobial phenol

4-Chlorophenol Low to Moderate )
for comparison.
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Future Directions and Conclusion

The lack of published data on 5-lodo-2-methylphenol presents an opportunity for foundational
research. The prospective applications and comparative experimental frameworks outlined in
this guide provide a starting point for such investigations. Key areas for future exploration
include:

» Synthesis and Derivatization: Exploring the synthesis of novel derivatives of 5-lodo-2-
methylphenol to create libraries of compounds for screening in various biological assays.
[12]

o Catalysis: Investigating its potential role in catalytic processes, either as a ligand precursor
or as a substrate in reactions like hydrodehalogenation.[13][14]

 Biological Activity Screening: Broad screening for other biological activities, such as
antifungal, antiviral, or enzyme inhibition, is warranted given the diverse activities of phenolic
compounds.[15]

In conclusion, while a definitive, data-driven comparison guide for 5-lodo-2-methylphenol
cannot be constructed at this time, its chemical structure strongly suggests potential as a
versatile intermediate in organic synthesis and as a candidate for biological activity studies.
The experimental designs proposed herein offer a robust and logical approach for researchers
to begin to fill the existing knowledge gap and elucidate the true utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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